

# 1H-Indazol-3-ol: A Privileged Scaffold in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1H-Indazol-3-ol**

Cat. No.: **B1208877**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The 1H-indazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to act as a versatile pharmacophore.<sup>[1]</sup> Among its derivatives, **1H-Indazol-3-ol**, also known as indazolone, represents a key building block for the development of a diverse array of biologically active compounds. Its unique structural and electronic properties allow for the facile introduction of various substituents, enabling the fine-tuning of pharmacological profiles. Derivatives of **1H-Indazol-3-ol** have demonstrated a remarkable breadth of therapeutic potential, including anti-cancer, kinase inhibitory, anti-inflammatory, and neuroprotective activities.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the **1H-Indazol-3-ol** scaffold, detailing its synthesis, physicochemical properties, and its application in the design of potent and selective therapeutic agents, supported by experimental protocols and quantitative data.

## Physicochemical Properties of 1H-Indazol-3-ol

The physicochemical properties of the **1H-Indazol-3-ol** core are crucial for its behavior in biological systems and for its utility as a scaffold in drug design. A summary of these properties is presented in the table below.

| Property                | Value                                          | Reference |
|-------------------------|------------------------------------------------|-----------|
| Molecular Formula       | C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O | [3]       |
| Molecular Weight        | 134.14 g/mol                                   | [3]       |
| Appearance              | White to beige crystalline powder              | [3]       |
| Melting Point           | 245-248 °C                                     | [3]       |
| logP                    | 1.14                                           | [3]       |
| Hydrogen Bond Donors    | 2                                              | [3]       |
| Hydrogen Bond Acceptors | 2                                              | [3]       |
| pKa                     | 8.3 (acidic), 0.9 (basic)                      | [3]       |
| Solubility              | Soluble in DMSO and methanol.                  | [4]       |

## Synthesis of the 1H-Indazol-3-ol Scaffold

The synthesis of the **1H-Indazol-3-ol** core can be achieved through several synthetic routes, most commonly involving the cyclization of appropriately substituted benzene precursors. A widely utilized method involves the use of isatin or derivatives of 2-aminobenzoic acid.

## General Synthetic Protocol from Isatin

A common and effective method for the preparation of **1H-Indazol-3-ol** is through the ring-opening and subsequent recyclization of isatin (1H-indole-2,3-dione).

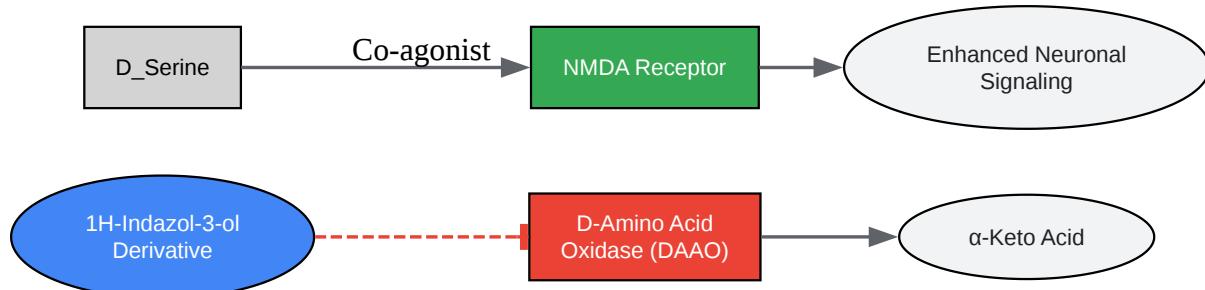
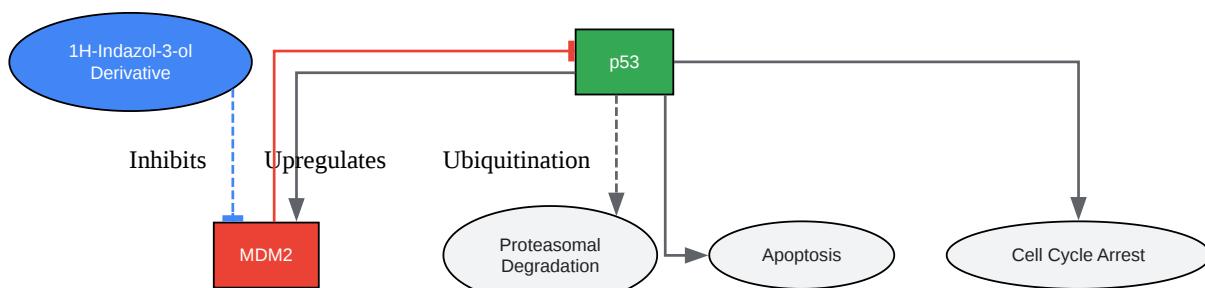
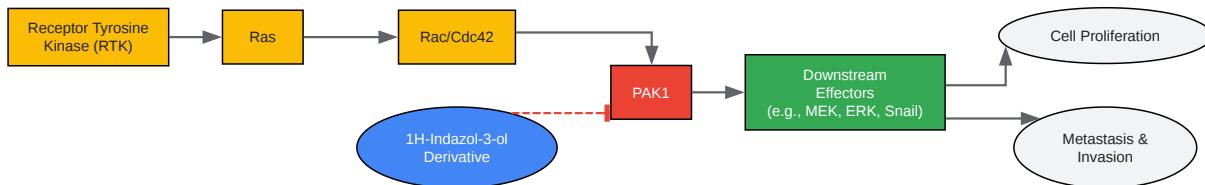
### Experimental Protocol:

- **Ring Opening of Isatin:** Isatin (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents). The mixture is heated to reflux for 1-2 hours, resulting in the formation of the sodium salt of 2-aminophenylglyoxylic acid.
- **Diazotization:** The reaction mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, followed by the slow addition of

hydrochloric acid until the solution is acidic. This step forms the diazonium salt.

- Reduction and Cyclization: A reducing agent, such as stannous chloride ( $\text{SnCl}_2$ ) in concentrated hydrochloric acid, is added portion-wise to the cooled diazonium salt solution. The mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The acidic conditions facilitate the cyclization to form **1H-Indazol-3-ol**.
- Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure **1H-Indazol-3-ol**.

## Applications in Medicinal Chemistry and Biological Activities




The **1H-Indazol-3-ol** scaffold has been successfully employed to generate a multitude of derivatives with potent biological activities. The subsequent sections will delve into specific examples of these applications, including their role as kinase inhibitors, anti-cancer agents, and D-amino acid oxidase inhibitors.

### Kinase Inhibitors

Derivatives of **1H-Indazol-3-ol** have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Aberrant activation of p21-activated kinase 1 (PAK1) is associated with tumor progression, making it a promising target for anti-cancer drug discovery.<sup>[5]</sup> 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.<sup>[5]</sup>

Signaling Pathway for PAK1 Inhibition



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]

- 2. researchgate.net [researchgate.net]
- 3. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydR0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1H-Indazol-3-ol: A Privileged Scaffold in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208877#1h-indazol-3-ol-as-a-scaffold-in-medicinal-chemistry]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)